molecular formula C8H17N B13571982 (1S)-1-(3-methylcyclopentyl)ethan-1-amine

(1S)-1-(3-methylcyclopentyl)ethan-1-amine

Cat. No.: B13571982
M. Wt: 127.23 g/mol
InChI Key: BOHGLGLBRBQCPO-WTIBDHCWSA-N
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Description

(1S)-1-(3-methylcyclopentyl)ethan-1-amine: is an organic compound characterized by a cyclopentane ring substituted with a methyl group and an amine group attached to an ethan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-methylcyclopentyl)ethan-1-amine typically involves the following steps:

    Cyclopentane Derivative Preparation: The starting material, 3-methylcyclopentanol, is prepared through the hydrogenation of 3-methylcyclopentanone.

    Amine Introduction: The hydroxyl group of 3-methylcyclopentanol is converted to a leaving group, such as a tosylate, followed by nucleophilic substitution with ethan-1-amine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-methylcyclopentyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Acyl chlorides or isocyanates under basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, carbamates, or ureas.

Scientific Research Applications

(1S)-1-(3-methylcyclopentyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship of amine-containing compounds.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-methylcyclopentyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-methylcyclopentyl)ethan-1-amine: The enantiomer of (1S)-1-(3-methylcyclopentyl)ethan-1-amine with similar chemical properties but different biological activity.

    (1S)-1-(3-ethylcyclopentyl)ethan-1-amine: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.

    (1S)-1-(3-methylcyclohexyl)ethan-1-amine: A compound with a cyclohexane ring, providing different conformational flexibility.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a cyclopentane ring, which imparts distinct chemical and biological properties compared to its analogs. The methyl group on the cyclopentane ring influences the compound’s reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(1S)-1-(3-methylcyclopentyl)ethanamine

InChI

InChI=1S/C8H17N/c1-6-3-4-8(5-6)7(2)9/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m0/s1

InChI Key

BOHGLGLBRBQCPO-WTIBDHCWSA-N

Isomeric SMILES

CC1CCC(C1)[C@H](C)N

Canonical SMILES

CC1CCC(C1)C(C)N

Origin of Product

United States

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